molecular formula C21H27ClN4OS B13795090 2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride CAS No. 68134-33-8

2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride

Cat. No.: B13795090
CAS No.: 68134-33-8
M. Wt: 419.0 g/mol
InChI Key: SLEICUQLEDIPQH-UHFFFAOYSA-M
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Description

2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride is a complex organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo dyes, which are characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and pharmaceuticals, due to their stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride typically involves a multi-step process. The initial step often includes the diazotization of 4-(diethylamino)aniline to form the corresponding diazonium salt. This is followed by a coupling reaction with 6-ethoxy-3-ethylbenzothiazole to form the azo compound. The reaction conditions usually require a low temperature to stabilize the diazonium salt and prevent its decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride primarily involves its ability to absorb light and undergo photoisomerization. This property makes it useful in applications such as photodynamic therapy, where it can generate reactive oxygen species upon light activation, leading to cell damage and death. The compound’s molecular targets include cellular membranes and DNA, where it can induce oxidative stress and disrupt normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride is unique due to its combination of the diethylamino group, ethoxy group, and benzothiazolium chloride moiety. This combination imparts specific photophysical properties, making it particularly useful in applications requiring light absorption and emission, such as in photodynamic therapy and fluorescence microscopy .

Properties

CAS No.

68134-33-8

Molecular Formula

C21H27ClN4OS

Molecular Weight

419.0 g/mol

IUPAC Name

4-[(6-ethoxy-3-ethyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-diethylaniline;chloride

InChI

InChI=1S/C21H27N4OS.ClH/c1-5-24(6-2)17-11-9-16(10-12-17)22-23-21-25(7-3)19-14-13-18(26-8-4)15-20(19)27-21;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

SLEICUQLEDIPQH-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=C1C=CC(=C2)OCC)N=NC3=CC=C(C=C3)N(CC)CC.[Cl-]

Origin of Product

United States

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